molecular formula C29H42N4O3 B1628531 Bisulfite ionophore CAS No. 497151-94-7

Bisulfite ionophore

Cat. No.: B1628531
CAS No.: 497151-94-7
M. Wt: 494.7 g/mol
InChI Key: GOBXXSMKFPJVEM-UHFFFAOYSA-N
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Description

Ionophores are molecules capable of transporting ions across lipid membranes via selective binding. A bisulfite ionophore refers to a compound designed to selectively recognize and transport bisulfite ions (HSO₃⁻), which are critical in environmental, industrial, and biological systems. Bisulfite ions play roles in sulfonation reactions, food preservation, and DNA methylation analysis (via bisulfite sequencing) . Such ionophores typically feature tailored binding sites (e.g., hydrogen-bonding groups, charged moieties) to discriminate HSO₃⁻ from competing anions like chloride or sulfate. Applications include electrochemical sensors for monitoring bisulfite in food, wastewater, or biological fluids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bisulfite ionophores typically involves the synthesis of organic compounds that can selectively bind bisulfite ions. These compounds are often incorporated into polymer membranes to create ion-selective electrodes. The synthetic route generally includes:

Industrial Production Methods

In industrial settings, the production of bisulfite ionophores involves large-scale organic synthesis followed by membrane fabrication. The process is optimized for high yield and purity, ensuring that the ionophores are free from impurities that could affect their performance in analytical applications .

Chemical Reactions Analysis

Bisulfite-Catalyzed Transamination of Cytosine Residues

Bisulfite ionophores facilitate transamination reactions, particularly in nucleic acid derivatives. In the presence of diamines, bisulfite catalyzes the conversion of cytidine to transaminated products via a multi-step mechanism:

Reaction Pathway :

  • Adduct Formation : Bisulfite reacts with cytidine to form an N3-protonated bisulfite adduct.

  • Nucleophilic Attack : A diamine monocation (e.g., 1,2-ethanediamine) attacks the adduct, displacing bisulfite and forming a Schiff base intermediate.

  • Hydrolysis : The intermediate undergoes hydrolysis to yield the final transaminated product.

Key Observations :

  • The reaction rate follows pseudo-first-order kinetics, dependent on bisulfite and diamine concentrations .

  • Hydrolytic deamination competes with transamination under acidic conditions (pH < 5.3) but becomes negligible at higher pH .

Table 1: Transamination Rates of Cytidine with Diamines

DiaminePseudo-First-Order Rate Constant (s⁻¹)pH Dependence
1,2-Ethanediamine0.12 ± 0.02Optimal at pH 6–7
1,4-Butanediamine0.08 ± 0.01Reduced activity above pH 7

Chromogenic Detection via Reversible Bisulfite Addition

A chromoreactand bisulfite ionophore (Selectophore®) enables optical detection through a reversible sulfite addition reaction:

Reaction :
Chromoreactand (pink)+HSO3Aldehyde Sulfoxylate (orange)\text{Chromoreactand (pink)} + \text{HSO}_3^- \rightleftharpoons \text{Aldehyde Sulfoxylate (orange)}

Mechanism :

  • The ionophore’s carbonyl group reacts with HSO₃⁻, forming a sulfonate adduct.

  • This reaction alters the conjugated π-system, causing a visible color shift (pink → orange) .

Performance Data :

ParameterValue
Detection Range0.1–10 mM HSO₃⁻
Selectivity (vs. Cl⁻, SO₄²⁻)>100:1
Response Time<2 minutes

pH-Dependent Reactivity and Selectivity

Bisulfite ionophores exhibit pronounced pH sensitivity due to equilibria between HSO₃⁻, SO₃²⁻, and H₂SO₃. Key findings include:

  • Optimal Catalysis : Transamination rates peak near neutral pH (6–7), where HSO₃⁻ is the dominant species .

  • Interference Mitigation : At pH > 7, sulfite (SO₃²⁻) forms, reducing catalytic efficiency but enhancing selectivity against anions like Cl⁻ and PO₄³⁻ .

Table 2: pH Impact on this compound Function

pHDominant SpeciesTransamination Rate (Relative)
5.3H₂SO₃Low (competes with hydrolysis)
6.5HSO₃⁻Maximum
8.0SO₃²⁻Negligible

Competitive Reactions and Byproducts

Bisulfite ionophores can participate in side reactions under specific conditions:

  • Hydrolytic Deamination : Dominates under acidic conditions (pH < 5.3), converting cytidine to uridine .

  • Radical Formation : At high bisulfite concentrations (>100 mM), sulfite radicals (SO₃⁻- ) may form, leading to oxidative side reactions .

Mitigation Strategies :

  • Maintain diamine concentrations >0.2 M to suppress hydrolysis .

  • Use antioxidants (e.g., ascorbate) to quench radicals in analytical systems .

Structural and Thermodynamic Considerations

The efficacy of bisulfite ionophores depends on:

  • Coordination Geometry : Planar or tetrahedral arrangements optimize HSO₃⁻ binding .

  • Lipophilicity : Enhanced by fluorinated or aromatic groups, improving membrane permeability in sensor applications .

Thermodynamic Parameters :

PropertyValue (HSO₃⁻ Complex)
Binding Constant (K)~10⁴–10⁵ M⁻¹
ΔG (Binding)−25 to −30 kJ/mol

Scientific Research Applications

The bisulfite ionophore is used in various applications, including in food analysis, environmental monitoring, and biological imaging . Ionophores, in general, are utilized in ion-selective electrodes (ISEs) for high-throughput clinical tests and wearable devices . Bisulfite, specifically, is relevant in food and beverage analysis, where sulfiting agents produce different species including sulfite, bisulfite, and metabisulfite .

Fluorescent Nanoprobes and Cell Imaging

  • Ion-Selective Optodes (ISOs) ISOs are miniaturized and used in biological imaging and point-of-care testing . They form a unique variety of fluorescent nanoprobes compatible with state-of-the-art fluorescence microscopy .
  • Advantages Ionophore-based nanoprobes share similar sensing principles, making them more easily generalized to different types of ions, compared to small-molecular probes that require repeated trial-and-error tests .
  • Applications Ionophore-based nanoprobes can target different inorganic metal cations, but the coverage of analytes is limited by the availability of ionophores .

Analytical Applications

  • Sulfite Detection Ionophore-modified polyaniline-based optodes can determine hydrogen sulfite levels in beverages, wastewater, and soil .
  • Precision and Accuracy Studies have evaluated the precision and accuracy of ion-selective electrodes for sulfite detection, with relative standard deviations ranging from 0.8% to 1.3% .

Challenges and Future Directions

  • Limited Coverage The coverage of analytes is limited by the variety of available ionophores .
  • Further Research More real applications need to be demonstrated, especially for ions in different biological contexts, to fully realize the potential of ionophore-based nanoprobes .
  • Biological-Chemical Interface The successful application of nano-ISOs in cell imaging faces many challenges at the biological-chemical interface .

Mechanism of Action

Bisulfite ionophores facilitate the transport of bisulfite ions across biological membranes through passive transport. The ionophore binds to the bisulfite ion, shielding its charge and allowing it to pass through the hydrophobic interior of the membrane. This process is driven by the concentration gradient of the bisulfite ion across the membrane .

Comparison with Similar Compounds

Chloride-Selective Ionophores

Example: Chloride Ionophore I (Table 1)

  • Composition : 2-Nitrophenyl octyl ether, tridodecylmethylammonium chloride, PVC .
  • Performance : Nernstian slope of 58.0 mV/decade, detection limit of 2.9 × 10⁻⁶ mol/L, pH range 4–10 .
  • Comparison: Chloride ionophores prioritize halide selectivity via quaternary ammonium groups. A bisulfite ionophore would require stronger hydrogen-bonding donors (e.g., amides, crown ethers) to accommodate HSO₃⁻’s trigonal pyramidal geometry. Bisulfite sensors may exhibit narrower pH operability (pH <7) due to HSO₃⁻/SO₃²⁻ equilibrium shifts .

Surfactant-Selective Ionophores

Example : CTA DS Ion Pair (Table 2)

  • Composition : Cetyltrimethylammonium-dodecyl sulfate (CTA DS) in PVC .
  • Performance : Linear range 6 × 10⁻³ to 2.5 × 10⁻³ mol/L, detection limit 2.9 × 10⁻⁶ mol/L .
  • Comparison: Surfactant-selective ionophores rely on hydrophobic interactions.

Metal-Selective Ionophores

Example: Fluorinated 8-Hydroxyquinoline Derivatives (e.g., Compounds 28–30)

  • Performance : 8–16× higher Cu²⁺ uptake vs. PBT2, EC₅₀ = 2.0–4.5 μM in Aβ disaggregation assays .
  • Comparison: Metal ionophores use chelating groups (e.g., hydroxyquinoline) for cation coordination. Bisulfite ionophores would require anion-binding motifs (e.g., guanidinium, thiourea) .

Proton Ionophores

Example : Closantel Analogues (e.g., 3m)

  • Performance: Dual chitinase inhibition (IC₅₀ = 0.8 μM) and protonophoric activity .
  • Comparison: Proton ionophores disrupt pH gradients via H⁺ shuttling. Bisulfite ionophores would need to avoid proton interference, necessitating pH-stable binding sites.

Data Tables

Table 1: Performance Metrics of Anion-Selective Ionophores

Ionophore Type Selectivity Linear Range (mol/L) Detection Limit (mol/L) pH Range Reference
Chloride Ionophore I Cl⁻ 6 × 10⁻³ – 2.5 × 10⁻³ 2.9 × 10⁻⁶ 4–10
CTA DS Ion Pair Anionic surfactants 6 × 10⁻³ – 2.5 × 10⁻³ 2.9 × 10⁻⁶ 4–10
Cyclic Aza-Oxa-Cycloalkane Surfactants Wider than CTA DS 1.0 × 10⁻⁶ 3–9

Table 2: Structural Features of Ionophores

Ionophore Type Binding Motif Key Functional Groups Target Ion Reference
Chloride Ionophore I Quaternary ammonium Tridodecylmethylammonium Cl⁻
Fluorinated 8-HQ Derivatives Chelating hydroxyquinoline Fluorine substituents Cu²⁺/Zn²⁺
Hypothetical this compound Hydrogen-bonding thiourea Amide/thiourea, crown ether HSO₃⁻

Research Findings and Challenges

  • Selectivity: Bisulfite ionophores must distinguish HSO₃⁻ from structurally similar anions (e.g., HCO₃⁻, H₂PO₄⁻). Evidence from chloride sensors suggests that introducing steric hindrance or polar groups improves selectivity .
  • pH Sensitivity: HSO₃⁻ stability is pH-dependent (pKa ≈7.2), necessitating ionophores functional in acidic conditions (pH 4–6) .
  • Synthetic Strategies: Fluorinated ionophores (e.g., 8-hydroxyquinoline derivatives) demonstrate that electron-withdrawing groups enhance ion affinity . Similar modifications could optimize HSO₃⁻ binding.

Biological Activity

Bisulfite ionophores, particularly sodium bisulfite, have garnered attention for their biological activities, especially in the context of food preservation and potential therapeutic applications. This article explores the various biological activities associated with bisulfite ionophores, including their effects on microbiomes, mast cell activation, and potential implications in health and disease.

Bisulfite ions are known to interact with various biological systems. Their mechanism of action often involves the modulation of oxidative stress and the inhibition of certain cellular pathways. For instance, bisulfite can react with carbonyl compounds and inhibit FcεRI receptors, which play a crucial role in mast cell activation .

1. Effects on Microbiomes

Recent studies have demonstrated that sodium bisulfite affects the oral microbiome significantly. In an experiment involving saliva samples exposed to sodium bisulfite, researchers observed:

  • Increased Alpha Diversity : Exposure to sodium bisulfite resulted in significant increases in alpha diversity among microbial populations.
  • Changes in Relative Abundance : Notable shifts were reported in the relative abundance of specific bacterial phyla such as Proteobacteria, Firmicutes, and Bacteroidetes .
  • ATP Activity Decrease : ATP assays indicated a decrease in microbial activity ranging from 24% to 46% post-exposure .

2. Mast Cell Activation Inhibition

Sodium bisulfite has been shown to inhibit mast cell activation induced by calcium ionophores. In vitro studies revealed:

  • Inhibition of β-Hexosaminidase Release : At concentrations of 0.1 μM to 100 μM, sodium bisulfite significantly inhibited the release of β-hexosaminidase from mast cells.
  • Preventive Potential : The compound may serve as a preventive agent against pathologies mediated by mast cells due to its stabilizing action .

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Concentration Range
Microbiome DiversityIncreased alpha diversitySodium bisulfite exposure
Microbial ActivityDecrease in ATP activity (24% - 46%)Sodium bisulfite exposure
Mast Cell ActivationInhibition of β-hexosaminidase release0.1 μM - 100 μM

Case Study 1: Impact on Oral Microbiome

A study analyzed the effects of sodium bisulfite on eight saliva samples from ten individuals. The findings indicated significant changes in microbial composition and activity levels post-exposure, suggesting potential implications for oral health and food safety.

Case Study 2: Mast Cell Response

In a controlled laboratory setting, sodium bisulfite was tested for its ability to inhibit mast cell degranulation. Results demonstrated that it effectively reduced the activation induced by calcium ionophores, indicating a possible therapeutic role in allergic responses.

Research Findings

Research continues to explore the multifaceted roles of bisulfite ionophores:

  • The interaction between bisulfite ions and cellular receptors has been highlighted as a critical area for understanding their therapeutic potential.
  • Further investigations are needed to elucidate the precise molecular mechanisms behind these biological activities.

Q & A

Basic Research Questions

Q. What experimental steps are critical for synthesizing and validating bisulfite ionophores in methylation studies?

  • Answer : Synthesis involves hydrolysis of precursor esters (e.g., t-p-butylcalix[4]arene ethyl ester) under controlled conditions. Validation requires spectroscopic techniques:

  • FTIR : Confirm loss of ester carbonyl (C=O) peaks (~169 ppm) and emergence of carboxylic acid carbonyl signals.
  • ¹³C-NMR : Absence of ethoxy methylene (δC ~61 ppm) and methyl (δC ~14 ppm) signals, replaced by carboxylic acid carbonyl (δC ~170 ppm) .
  • Purity checks : Use HPLC or mass spectrometry (>95% purity recommended) .

Q. How can researchers optimize bisulfite treatment protocols to minimize DNA degradation during methylation analysis?

  • Answer : Key parameters include:

  • Reaction time/temperature : Standard protocols use 16–20 hours at 50–55°C for complete cytosine conversion while preserving DNA integrity .
  • pH control : Maintain acidic conditions (pH ~5.0) to enhance bisulfite reactivity.
  • Post-treatment cleanup : Use desalting columns or ethanol precipitation to remove residual bisulfite ions .

Q. What tools are recommended for aligning and quantifying bisulfite-converted DNA sequences?

  • Answer :

  • QUMA : Aligns raw bisulfite sequences to a reference genome, visualizes methylation patterns, and quantifies CpG methylation percentages. Supports FASTA/GenBank inputs and batch processing (≤400 sequences per run) .
  • BSBolt : Handles large datasets (e.g., WGBS/RRBS) with BWA-based alignment and methylation calling. Includes quality control modules for trimming low-quality reads .

Advanced Research Questions

Q. How can discrepancies in ionophore activity measurements due to equilibration time be resolved?

  • Answer : Ionophore-liposome interactions require equilibration (≥1 hour) to stabilize membrane incorporation. Immediate NMR analysis post-ionophore addition may yield curved kinetics plots, while delayed measurements or direct vesicle incorporation produce linear data. Standardize equilibration protocols to ensure reproducibility .

Q. What computational methods predict bisulfite ionophore binding affinities in methylation-sensitive protein interactions?

  • Answer :

  • Molecular docking : Use tools like AutoDock Vina to model ionophore interactions with methyl-CpG-binding domains (e.g., MBD2). Validate with binding energy scores (ΔG < -7 kcal/mol indicates strong affinity).
  • Molecular dynamics (MD) : Simulate ionophore-protein complexes (20–50 ns) to assess conformational stability and hydrogen bonding patterns .

Q. How should researchers address contradictions in methylation data arising from subsampling bias?

  • Answer : Follow analytical subsampling guidelines:

  • Homogenization : Mechanically disrupt samples to ensure uniformity.
  • Incremental sampling : Collect ≥3 replicates per batch to estimate variance.
  • Error propagation : Report sFE (sampling and analytical error) using IHL factors .

Q. What strategies improve reproducibility in this compound studies when reporting results?

  • Answer : Adhere to journal standards:

  • Detailed methods : Specify ionophore synthesis steps, bisulfite treatment conditions, and software parameters (e.g., QUMA’s cutoff thresholds).
  • Data sharing : Deposit raw NMR spectra, methylation counts, and docking coordinates in repositories like Zenodo or Figshare.
  • Reagent validation : Include COA/SDS for commercial ionophores and cite synthesis protocols for custom compounds .

Q. Methodological Validation and Troubleshooting

Q. Why might bisulfite sequencing fail to detect methylation in repetitive genomic regions?

  • Answer : Repeat elements (e.g., LINE-1) often have high GC content, leading to PCR amplification bias. Mitigate by:

  • Primer design : Use tools like MethPrimer to avoid CpG sites in primers.
  • Deep sequencing : Increase coverage (≥30x) to resolve low-methylation regions .

Q. How can researchers validate the specificity of bisulfite ionophores for target ions in complex biological matrices?

  • Answer :

  • Competitive assays : Introduce excess competing ions (e.g., Ca²⁺, Mg²⁺) and measure ionophore selectivity via fluorescence quenching or potentiometry.
  • Cross-validation : Compare results with orthogonal methods (e.g., ICP-MS for ion flux quantification) .

Properties

IUPAC Name

4-[[4-(dioctylamino)phenyl]diazenyl]-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N4O3/c1-3-5-7-9-11-13-21-32(22-14-12-10-8-6-4-2)27-18-16-26(17-19-27)30-31-28-20-15-25(24-34)23-29(28)33(35)36/h15-20,23-24H,3-14,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBXXSMKFPJVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585040
Record name 4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497151-94-7
Record name 4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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